(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-chlorophenyl group at the carbonyl terminus and a 3-methylphenyl group at the α-position (E-configuration). Its molecular formula is C₁₆H₁₃ClO, with a molar mass of 256.73 g/mol. Chalcones of this class are studied for applications in materials science (e.g., non-linear optics) and medicinal chemistry due to their conjugated π-system and tunable substituent effects .
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFDCJVUIDDBB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Comparison Points:
- Chlorine Position: Target Compound: 2-Chlorophenyl (ortho-substitution). (2E)-3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (): 3-Chlorophenyl (meta-substitution).
- Methyl vs. Methoxy Groups: (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (): Replaces 3-methyl with 3-methoxy. Impact: Methoxy is electron-donating (+M effect), enhancing conjugation and polarizability, which is critical for non-linear optical (NLO) properties. Methyl groups exert weaker inductive effects but improve hydrophobicity .
Halogen Diversity and Crystal Packing
- Dichloro Derivatives: (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): Dual chloro substituents increase molecular weight (277.13 g/mol) and promote halogen bonding. Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å .
- Fluorine Substitution: (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (): Fluorine’s electronegativity enhances dipole interactions. Crystallizes in monoclinic P21/c with larger unit cell volume (V = 2950.3 ų) due to bulky substituents .
Heterocyclic Analogues
- Thiophene-Containing Chalcones: (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (): Replaces phenyl with thiophene.
Pyrazole Derivatives :
Physicochemical and Structural Data
Table 1: Comparative Properties of Selected Chalcones
Biological Activity
Overview
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Its chemical formula is and it possesses significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This process includes:
- Reactants : 2-chlorobenzaldehyde and 3-methylacetophenone.
- Catalyst : A base such as sodium hydroxide or potassium hydroxide.
- Solvent : Ethanol or methanol, often under reflux conditions.
The reaction can be represented as follows:
Biological Activity
Chalcones, including this compound, are known for their diverse biological activities. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits:
-
Antibacterial Activity : Preliminary studies suggest effectiveness against various bacterial strains. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.0039 - 0.025 mg/mL Escherichia coli 0.008 - 0.020 mg/mL
This data indicates that the chlorophenyl group may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal effects against strains like Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These findings suggest that the compound may disrupt fungal cell wall integrity or interfere with metabolic pathways.
Anticancer Potential
Emerging studies have indicated that chalcones possess anticancer properties. Research into this compound suggests potential mechanisms of action, including:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : In vitro studies have demonstrated a reduction in cell proliferation in various cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with cellular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activities or modulate receptor functions.
Case Studies
A notable study published in PubMed examined the metabolism of related chalcone derivatives in vivo and identified several metabolites through HPLC analysis, indicating that structural modifications can significantly impact biological activity and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
